
Atreleuton-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 154355-76-7 (unlabeled)
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Anti-Inflammatory Effects
Atreleuton-d4 has been extensively studied for its anti-inflammatory properties. It inhibits the production of leukotrienes, which are lipid mediators involved in inflammatory responses. In clinical trials, treatment with atreleuton has shown significant reductions in leukotriene levels, indicating its potential as an anti-inflammatory agent.
- Case Study: Atherosclerosis
A study involving patients with acute coronary syndrome demonstrated that treatment with atreleuton significantly reduced serum leukotriene B4 (LTB4) levels and urinary leukotriene E4 (LTE4) levels. The reduction was dose-dependent and correlated with decreased vascular inflammation and atheroma progression over six months .
2. Cardiovascular Disease Management
This compound's role in managing cardiovascular diseases has been highlighted in several studies. Its ability to inhibit leukotriene synthesis makes it a candidate for preventing adverse cardiovascular events associated with unstable atherosclerotic plaques.
- Clinical Trial Insights
In a phase II trial, patients receiving atreleuton exhibited significant decreases in high-sensitivity C-reactive protein (hs-CRP), suggesting a reduction in systemic inflammation . Additionally, follow-up imaging studies indicated that atreleuton treatment was associated with reduced progression of coronary artery disease .
Table 1: Summary of Clinical Findings on this compound
Study Reference | Patient Population | Treatment Duration | Key Findings |
---|---|---|---|
Tardif et al. (2010) | 191 patients with ACS | 24 weeks | Significant reduction in LTB4 and LTE4 levels |
Gaztanaga et al. (2015) | 52 patients with ACS | 24 weeks | Reduced vascular inflammation but no significant change in coronary flow reserve |
Matsumoto et al. (2017) | Follow-up study | 6 months | Reduced atheroma progression compared to placebo |
Análisis De Reacciones Químicas
Mechanism of Action
Atreleuton-d4 inhibits 5-LO by binding to 5-lipoxygenase-activating protein (FLAP), which prevents arachidonic acid (AA) transfer to 5-LO . This disruption halts the conversion of AA to leukotriene A₄ (LTA₄), a precursor for pro-inflammatory mediators like LTB₄ and cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) .
Key Biochemical Steps Inhibited:
-
AA Recruitment: FLAP facilitates AA binding to 5-LO; this compound blocks this interaction .
-
5-LO Catalysis: Prevents oxygenation of AA to 5-HPETE and subsequent dehydration to LTA₄ .
Inhibition Kinetics and Binding Studies
This compound exhibits high affinity for FLAP, with an IC₅₀ of 6.0 nM in binding assays . In human whole blood, it reduces LTB₄ production with an IC₅₀ (free) of 2.0 nM, demonstrating potent pathway inhibition .
Parameter | Value |
---|---|
FLAP Binding IC₅₀ | 6.0 nM |
LTB₄ Inhibition (Whole Blood) | 2.0 nM (free IC₅₀) |
Selectivity | >100-fold over COX-2 |
Kinetic studies reveal a non-competitive inhibition mechanism , where this compound binds FLAP allosterically, altering its ability to stabilize 5-LO .
Metabolic Stability and Reactivity
The deuterium labeling in this compound reduces oxidative metabolism via the kinetic isotope effect , prolonging its half-life compared to non-deuterated analogs . Key metabolic pathways include:
-
Hepatic Cytochrome P450 Oxidation: Primarily CYP3A4-mediated.
-
Sulfonation and Glucuronidation: Phase II conjugation reactions.
Stability Data:
-
Thermal Stability: Stable up to 150°C.
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4).
Clinical Pharmacological Effects
Outcome | Result |
---|---|
Urine LTE₄ Reduction | 45–60% |
CFVR Change (Transthoracic) | Non-significant |
Ongoing trials (e.g., PASSIVATE , NCT04601467) aim to evaluate its impact on coronary atheroma progression .
Propiedades
Fórmula molecular |
C16H11D4FN2O2S |
---|---|
Peso molecular |
322.39 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.